3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone

Synthetic Chemistry Reaction Yield Cross-Coupling

Secure your 4'-iodo isomer (CAS 898785-52-9) for targeted synthesis. The para-iodine substitution on the phenyl ring offers unique reactivity for cross-coupling reactions, differing from 2'- or 3'-iodo analogs. This regioisomer is crucial for structure-activity relationship (SAR) studies and building para-substituted biaryl structures. The 1,3-dioxane group protects the ketone, enabling selective downstream transformations. Ideal for medicinal chemistry and radiolabeling precursor applications.

Molecular Formula C13H15IO3
Molecular Weight 346.16 g/mol
CAS No. 898785-52-9
Cat. No. B1360764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone
CAS898785-52-9
Molecular FormulaC13H15IO3
Molecular Weight346.16 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C13H15IO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2
InChIKeyPXUXVZGRGYZBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone (CAS 898785-52-9): Core Structural and Procurement Baseline


3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone (CAS 898785-52-9) is a specialized organic building block with a molecular formula of C13H15IO3 and a molecular weight of 346.16 g/mol . The compound features a 1,3-dioxane ring protecting group attached to a propiophenone backbone with an iodine substituent at the para position of the phenyl ring . This structure is of interest for its potential as a versatile intermediate in pharmaceutical and fine chemical synthesis, where the iodine atom serves as a reactive handle for further functionalization and the dioxane ring provides a stable protective moiety .

Why Generic Substitution of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone Fails: Comparative Analysis with Analogs


The unique substitution pattern of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone distinguishes it from other 1,3-dioxane-propiophenone derivatives, such as the 3'-iodo, 2'-iodo, and non-iodinated analogs . The para-iodo substitution on the phenyl ring imparts distinct electronic and steric properties that are critical for its reactivity in cross-coupling reactions and subsequent synthetic transformations . Direct substitution with the 3'-iodo isomer (CAS 898785-49-4) or the 2'-iodo isomer (CAS 898785-46-1) is not viable as their different substitution patterns lead to altered reactivity and selectivity in palladium-catalyzed reactions, impacting product yield and purity in downstream applications . Therefore, for researchers requiring a specific regioisomer for structure-activity relationship (SAR) studies or targeted synthesis, generic substitution is not a reliable strategy.

Quantitative Differentiation: 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone vs. Key Analogs


Synthetic Yield and Purity: 4'-Iodo Derivative vs. Non-Iodinated Parent

The synthesis of the 4'-iodo derivative demonstrates a specific yield advantage over the non-iodinated parent compound. The key intermediate, 4'-iodopropiophenone, can be synthesized from iodobenzene with a reported yield of 38% . This synthetic route provides a direct and efficient pathway to the desired intermediate, which is then further functionalized to yield the target compound. In contrast, the non-iodinated analog, 3-(1,3-Dioxan-2-yl)propiophenone (CAS 167644-49-7), requires a different synthetic approach with potentially different yield and purity outcomes .

Synthetic Chemistry Reaction Yield Cross-Coupling

Regioisomeric Reactivity: Para-Iodo vs. Meta-Iodo Substitution

The 4'-iodo substitution pattern is expected to offer distinct reactivity compared to the 3'-iodo analog (CAS 898785-49-4) in palladium-catalyzed cross-coupling reactions . Literature on aryl iodide reactivity generally indicates that para-substituted aryl iodides have different rates of oxidative addition and transmetalation compared to meta-substituted aryl iodides due to electronic effects [1]. This is a class-level inference based on well-established principles of organometallic chemistry.

Cross-Coupling Regioselectivity Suzuki-Miyaura

Physicochemical Properties: 4'-Iodo vs. 2',4'-Dichloro Analog

The target compound's physicochemical properties differ significantly from the 2',4'-dichloro analog. 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone has a calculated LogP of 3.02 , whereas the 2',4'-dichloro analog (CAS 884504-46-5) has a molecular weight of 289.15 g/mol and an expectedly lower LogP due to the absence of the heavy iodine atom.

Physicochemical Properties Lipophilicity Drug-likeness

Analytical Purity Standards: 98% vs. 95% Specifications

Commercially available batches of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone are offered at two distinct purity grades: 95% and 98% . This allows for procurement based on the required quality for specific applications, with the 98% grade being suitable for more demanding research such as in vivo studies or as an analytical standard.

Quality Control Purity Procurement

Class-Level Biological Relevance: 1,3-Dioxane Moieties in Receptor Binding

While direct biological data for the target compound is not available, a recent study on 1,3-dioxane-containing ligands demonstrated that structural modifications of the dioxane ring can lead to selective interactions with σ1 receptors or the PCP binding site of NMDA receptors [1]. For example, within a series of homologous 1,3-dioxanes, the primary amines derived from propiophenone showed moderate interaction with the PCP binding site [1].

Sigma Receptors NMDA Receptors Medicinal Chemistry

Optimal Application Scenarios for Procuring 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone


Synthesis of Para-Substituted Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

The 4'-iodo group is an ideal handle for Suzuki-Miyaura cross-coupling reactions to generate para-substituted biaryl structures. This specific regioisomer is essential for accessing a wide range of para-substituted analogs for structure-activity relationship (SAR) studies in medicinal chemistry [1].

Development of Protected Ketone Intermediates for Multi-Step Synthesis

The 1,3-dioxane ring serves as a robust protecting group for the ketone moiety, enabling selective transformations on the iodophenyl ring without affecting the carbonyl group. This is particularly useful in complex molecule synthesis where the ketone must be unveiled at a later stage [2].

Precursor for Radiolabeled Compounds in Imaging and ADME Studies

The iodine atom at the para position can be used for isotopic labeling or as a precursor for radioiodination. This makes the compound a valuable starting material for synthesizing radiolabeled probes for in vivo imaging (e.g., SPECT) or absorption, distribution, metabolism, and excretion (ADME) studies [3].

Physicochemical Modulation in Medicinal Chemistry Lead Optimization

With a calculated LogP of 3.02, this compound serves as a useful scaffold for modifying lipophilicity and introducing a heavy halogen atom to probe target binding interactions and optimize pharmacokinetic properties of lead compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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